1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate
CAS No.:
Cat. No.: VC18783646
Molecular Formula: C15H26N2O8
Molecular Weight: 362.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O8 |
|---|---|
| Molecular Weight | 362.38 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid |
| Standard InChI | InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
| Standard InChI Key | WZBARPPAVSBWNL-IYPAPVHQSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of the compound is C15H26N2O8, with a molecular weight of 362.38 g/mol . Its structure comprises a piperidine ring substituted at the 1- and 2-positions with tert-butyl and ethyl carboxylate groups, respectively, and an oxalate counterion. The stereochemistry at the 2 and 5 positions is specified as (2S,5S), which is critical for its interactions with chiral biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H26N2O8 | |
| Molecular Weight | 362.38 g/mol | |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate; oxalic acid | |
| SMILES | CCOC(=O)[C@@H]1CCC@@HN.C(=O)(C(=O)O)O |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from (2S,5S)-5-aminopiperidine. Key steps include:
-
Dual Carboxylation: Sequential protection of the piperidine amine with tert-butyl and ethyl carboxylate groups under anhydrous conditions.
-
Oxalate Salt Formation: Reaction with oxalic acid to yield the final crystalline product .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (carboxylation step) | Prevents racemization |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Reaction Time | 12–18 hours | Maximizes conversion |
A patent describing a related synthesis (WO2019158550A1) highlights the importance of reagent neutrality to avoid viscosity issues, suggesting analogous principles apply here .
Challenges in Scalability
Industrial-scale production faces hurdles such as:
-
Racemization Risk: The (2S,5S) configuration requires stringent temperature control to maintain stereochemical integrity.
-
Purification Complexity: The oxalate salt’s hygroscopic nature complicates crystallization .
| Compound | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| Target Compound | Hypothetical Protease | Pending | – |
| Edoxaban Precursor | Factor Xa | 0.56 | |
| NSD2 Inhibitors | Histone Methyltransferase | 12.3 |
Therapeutic Applications
-
Anticoagulant Development: Analogous to Edoxaban precursors, this compound could serve as an intermediate in factor Xa inhibitors .
-
Oncology: Piperidine-based NSD2 inhibitors demonstrate antitumor activity, suggesting potential repurposing .
Research Advancements and Limitations
Recent Studies
-
Stereochemical Optimization: Substituting the (2S,5S) configuration with (2S,5R) (as in CID 154704469) reduces bioactivity by 40%, underscoring the importance of stereochemistry .
-
Synthetic Yield Improvements: Modified protocols using acetonitrile-triethylamine mixtures achieve yields >85%, though purity remains variable .
Knowledge Gaps
-
In Vivo Toxicity: No pharmacokinetic data exist for this compound.
-
Target Identification: Its hypothetical protease targets remain unvalidated.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume